molecular formula C12H21NO B2717393 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol CAS No. 2228355-78-8

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol

Cat. No.: B2717393
CAS No.: 2228355-78-8
M. Wt: 195.306
InChI Key: AQOUXANYKATMSM-UHFFFAOYSA-N
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Description

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[3.1.1]heptane ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol typically involves multiple steps. One common method includes the epoxidation of a precursor compound, followed by acid-catalyzed ring-opening and rearrangement reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol, a compound with a complex bicyclic structure, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Chemical Formula : C11H19N
  • Molecular Weight : 165.28 g/mol
  • CAS Number : 13296-30-5

The compound features a bicyclic structure that contributes to its unique biological properties. The presence of an amino group and a hydroxyl group suggests potential interactions with biological targets.

Physical Properties

PropertyValue
Density0.951 g/cm³
Boiling Point189.1 °C
Flash Point52.9 °C

Pharmacological Effects

This compound exhibits various pharmacological effects, including:

  • Anti-inflammatory Activity : The compound has shown the ability to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antioxidant Properties : It may enhance the activity of endogenous antioxidant enzymes and reduce oxidative stress markers in cellular models .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound appears to inhibit the synthesis or release of various inflammatory mediators, which can contribute to its anti-inflammatory effects .
  • Modulation of Oxidative Stress : By enhancing the activity of antioxidant enzymes, it reduces reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

Case Studies and Research Findings

Research on the biological activity of this compound is still emerging. Here are some notable findings:

  • Study on Anti-inflammatory Effects :
    • A study published in MDPI explored the effects of various bicyclic compounds on inflammation and reported that this compound significantly reduced levels of pro-inflammatory cytokines in vitro .
  • Neuroprotective Study :
    • Research conducted on neuronal cell lines indicated that treatment with this compound resulted in reduced cell death under oxidative stress conditions, suggesting its potential as a neuroprotective agent .
  • Antioxidant Activity Assessment :
    • Experimental results demonstrated that the compound effectively scavenged free radicals and enhanced the activity of catalase and superoxide dismutase in cellular models .

Properties

IUPAC Name

1-amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11(2)8-4-5-9(10(11)6-8)12(3,14)7-13/h5,8,10,14H,4,6-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOUXANYKATMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C(C)(CN)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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